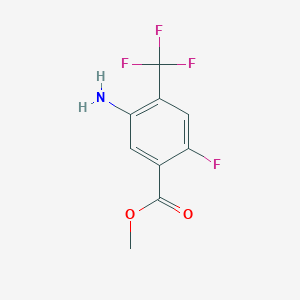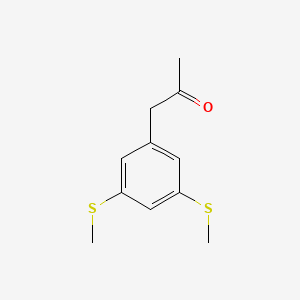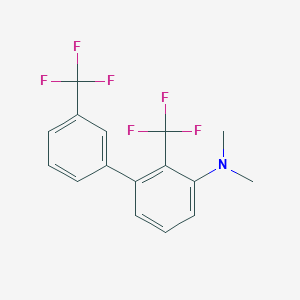
(2,3'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two trifluoromethyl groups attached to a biphenyl structure, with a dimethylamine group at the 3-position. The presence of trifluoromethyl groups imparts significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.
Amination: The dimethylamine group is introduced through a nucleophilic substitution reaction, often using dimethylamine hydrochloride (NH(CH3)2·HCl) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of (2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems to ensure precision and safety.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, often involving controlled temperatures, pressures, and reaction times.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halides, alkoxides.
Scientific Research Applications
(2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(trifluoromethyl)biphenyl-4-yl-dimethyl-amine
- 3,3’-Bis(trifluoromethyl)biphenyl-2-yl-dimethyl-amine
- 4,4’-Bis(trifluoromethyl)biphenyl-2-yl-dimethyl-amine
Uniqueness
(2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C16H13F6N |
|---|---|
Molecular Weight |
333.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C16H13F6N/c1-23(2)13-8-4-7-12(14(13)16(20,21)22)10-5-3-6-11(9-10)15(17,18)19/h3-9H,1-2H3 |
InChI Key |
QTAUGDIERBUOQC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-(2-hydroxyethyl)pyridin-1-ium bromide](/img/structure/B14072646.png)
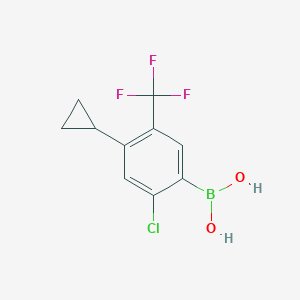
![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)




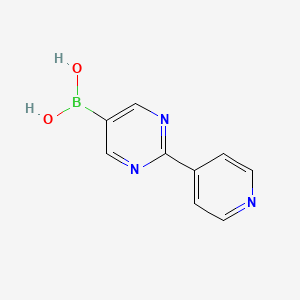
![3-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B14072697.png)
![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
